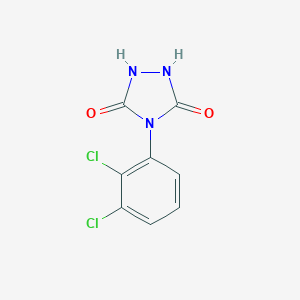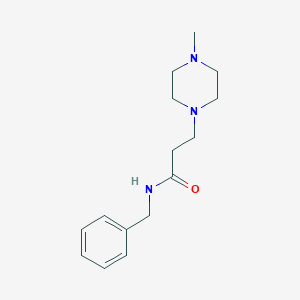
2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol, also known as DMQX, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMQX belongs to the quinoxaline family of compounds and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
作用机制
2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol works by binding to the NMDA receptor and blocking the action of the neurotransmitter glutamate. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in many important processes, including learning and memory. By blocking the action of glutamate, 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol can modulate the activity of the NMDA receptor and alter synaptic plasticity.
Biochemical and Physiological Effects:
2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to modulate the activity of the NMDA receptor in various brain regions, including the hippocampus, cortex, and striatum. 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol has also been shown to have anticonvulsant and neuroprotective properties.
实验室实验的优点和局限性
One of the main advantages of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol is its potency and selectivity as an NMDA receptor antagonist. This makes it a valuable tool for investigating the role of the NMDA receptor in various physiological and pathological processes. However, one limitation of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol is its potential toxicity and side effects, which can limit its use in certain experimental settings.
未来方向
There are many potential future directions for research on 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol and its role in the brain. One area of interest is the use of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol as a potential therapeutic agent for neurological disorders such as epilepsy and stroke. Another area of interest is the use of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol as a tool for investigating the role of the NMDA receptor in various psychiatric disorders, including schizophrenia and depression. Finally, further research is needed to better understand the potential side effects and toxicity of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol and to develop safer and more effective NMDA receptor antagonists.
合成方法
The synthesis of 2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol involves the reaction of 2,3-dimethylquinoxaline with formaldehyde and morpholine in the presence of a catalyst. The resulting product is then purified by recrystallization.
科学研究应用
2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been widely used in scientific research to study the function of the NMDA receptor. It has been shown to be a potent and selective antagonist of the receptor, which makes it a valuable tool for investigating the role of the NMDA receptor in various physiological and pathological processes.
属性
产品名称 |
2,8-Dimethyl-3-(4-morpholinylmethyl)-4-quinolinol |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
2,8-dimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H20N2O2/c1-11-4-3-5-13-15(11)17-12(2)14(16(13)19)10-18-6-8-20-9-7-18/h3-5H,6-10H2,1-2H3,(H,17,19) |
InChI 键 |
KTWKVJNOXZDPSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1NC(=C(C2=O)CN3CCOCC3)C |
规范 SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)

![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)



![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)